3-Methylpyrrolidin-3-ol hydrochloride

Beschreibung

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of 3-methylpyrrolidin-3-ol hydrochloride follows established International Union of Pure and Applied Chemistry conventions for naming chiral organic compounds containing nitrogen heterocycles. The compound exists as two distinct enantiomeric forms, each with its own specific designation and Chemical Abstracts Service registry number. The (3R)-enantiomer is systematically named as (3R)-3-methylpyrrolidin-3-ol hydrochloride and bears the Chemical Abstracts Service number 1956436-45-5. The corresponding (3S)-enantiomer is designated as (3S)-3-methylpyrrolidin-3-ol hydrochloride with Chemical Abstracts Service number 1956435-14-5.

The nomenclature reflects the compound's structural features, where the pyrrolidine ring system serves as the parent structure with a methyl substituent and hydroxyl group both positioned at the third carbon atom. The stereochemical descriptors (3R) and (3S) indicate the absolute configuration at the chiral center according to the Cahn-Ingold-Prelog priority rules. The hydrochloride designation indicates the presence of hydrochloric acid as a counterion, forming a salt with the basic nitrogen atom of the pyrrolidine ring.

Alternative systematic names found in the literature include 3-pyrrolidinol, 3-methyl-, hydrochloride with various stereochemical designations. The compound is also referenced using molecular descriptor language numbers, with the (3R)-form assigned MFCD28101752 and the (3S)-form designated as MFCD26227443. These systematic identifiers ensure unambiguous communication within the scientific community and facilitate accurate database searches and regulatory compliance.

Molecular Formula and Stereochemical Configuration

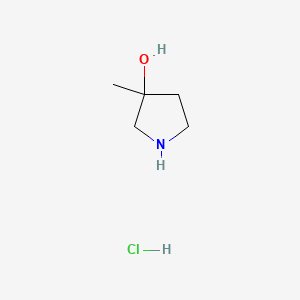

The molecular formula of this compound is C₅H₁₂ClNO, reflecting the addition of hydrochloric acid to the parent alcohol compound. The molecular weight is precisely calculated as 137.61 grams per mole for both enantiomeric forms. This molecular composition includes five carbon atoms forming the pyrrolidine ring and methyl substituent, twelve hydrogen atoms distributed across the ring system and substituents, one nitrogen atom integrated into the heterocyclic structure, one oxygen atom comprising the hydroxyl functionality, and one chlorine atom from the hydrochloride salt formation.

The stereochemical configuration represents a critical aspect of the compound's identity, with the chiral center located at the third carbon position of the pyrrolidine ring. The (3R)-configuration exhibits a specific three-dimensional arrangement where the hydroxyl group and methyl substituent adopt particular spatial orientations relative to the ring system. The International Chemical Identifier for the (3R)-enantiomer is InChI=1S/C5H11NO.ClH/c1-5(7)2-3-6-4-5;/h6-7H,2-4H2,1H3;1H/t5-;/m1./s1, with the corresponding International Chemical Identifier Key ZDVCDFWGMDLBMU-NUBCRITNSA-N.

The (3S)-enantiomer displays the opposite absolute configuration at the chiral center, with its International Chemical Identifier represented as InChI=1S/C5H11NO.ClH/c1-5(7)2-3-6-4-5;/h6-7H,2-4H2,1H3;1H/t5-;/m0./s1 and International Chemical Identifier Key ZDVCDFWGMDLBMU-JEDNCBNOSA-N. The Simplified Molecular Input Line Entry System representations further illustrate the stereochemical differences, with the (3R)-form expressed as C[C@]1(CCNC1)O.Cl and the (3S)-form as C[C@@]1(CCNC1)O.Cl. These molecular descriptors encode the complete stereochemical information necessary for accurate structural representation and computational analysis.

| Enantiomer | Chemical Abstracts Service Number | International Chemical Identifier Key | Molecular Weight (g/mol) |

|---|---|---|---|

| (3R)-form | 1956436-45-5 | ZDVCDFWGMDLBMU-NUBCRITNSA-N | 137.61 |

| (3S)-form | 1956435-14-5 | ZDVCDFWGMDLBMU-JEDNCBNOSA-N | 137.61 |

Crystalline Structure and Hydrogen Bonding Networks

The crystalline structure of this compound is characterized by complex intermolecular interactions that stabilize the solid-state arrangement. The presence of multiple hydrogen bond donors and acceptors within the molecular structure creates extensive hydrogen bonding networks that significantly influence the compound's physical properties and crystalline packing arrangements. The hydroxyl group at the third position serves as both a hydrogen bond donor and acceptor, while the protonated nitrogen atom in the hydrochloride salt acts as a hydrogen bond donor.

The five-membered pyrrolidine ring adopts a puckered conformation in the solid state, with the ring carbons deviating from planarity to minimize steric interactions and optimize hydrogen bonding geometries. The methyl substituent and hydroxyl group at the third carbon position create a quaternary carbon center that influences the overall molecular geometry and intermolecular packing arrangements. The chloride counterion participates in extensive hydrogen bonding networks with the protonated nitrogen atom and potentially with the hydroxyl group, creating three-dimensional crystalline networks that enhance structural stability.

Computational studies and experimental crystallographic data suggest that the compound exhibits characteristic hydrogen bonding patterns typical of pyrrolidine derivatives. The nitrogen-hydrogen to chloride interactions represent primary stabilizing forces, while secondary interactions between hydroxyl groups and chloride ions contribute to the overall crystalline architecture. These hydrogen bonding networks significantly influence the compound's solubility characteristics, thermal stability, and mechanical properties in the solid state.

The crystalline environment also affects the compound's spectroscopic properties, with hydrogen bonding interactions causing characteristic shifts in infrared and nuclear magnetic resonance spectra. The extended hydrogen bonding networks create distinct vibrational modes and chemical shift patterns that can be used for structural characterization and purity assessment. Understanding these crystalline features is essential for optimizing synthetic procedures, purification methods, and storage conditions for the compound.

Comparative Analysis of Enantiomeric Forms

The enantiomeric forms of this compound exhibit identical molecular compositions and weights but differ significantly in their three-dimensional spatial arrangements and resulting properties. Both the (3R) and (3S) forms possess the same molecular formula C₅H₁₂ClNO and molecular weight of 137.61 grams per mole, yet their distinct stereochemical configurations lead to different biological activities, synthetic utilities, and physical characteristics.

The (3R)-enantiomer, with Chemical Abstracts Service number 1956436-45-5, represents one specific spatial arrangement of atoms around the chiral center. This configuration influences the compound's interactions with chiral environments, including biological systems and asymmetric catalytic processes. The three-dimensional structure affects how the molecule fits into specific receptor sites or participates in stereoselective reactions, making the (3R)-form particularly valuable for certain pharmaceutical applications and synthetic transformations.

Conversely, the (3S)-enantiomer, designated by Chemical Abstracts Service number 1956435-14-5, exhibits the mirror-image configuration that often displays complementary or entirely different properties compared to its (3R) counterpart. The stereochemical differences become particularly important in biological systems where molecular recognition depends on precise three-dimensional complementarity between molecules and their targets. Research has shown that enantiomeric forms of similar compounds can exhibit dramatically different biological activities, selectivities, and potencies.

From a synthetic perspective, both enantiomeric forms serve as valuable chiral building blocks for asymmetric synthesis applications. The availability of both forms allows synthetic chemists to access different stereochemical outcomes in complex synthetic sequences. The (3R) and (3S) forms can serve as chiral auxiliaries, directing groups, or starting materials for the preparation of more complex chiral molecules with defined stereochemistry.

Commercial availability and pricing patterns often differ between the two enantiomeric forms, reflecting variations in synthetic accessibility, demand, and production costs. Market analysis indicates that both forms are available from multiple suppliers with purity levels typically ranging from 95% to 98%. The compounds are generally supplied as white to off-white crystalline solids, with storage recommendations typically specifying dry, cool conditions away from light and moisture.

| Property | (3R)-Enantiomer | (3S)-Enantiomer |

|---|---|---|

| Chemical Abstracts Service Number | 1956436-45-5 | 1956435-14-5 |

| Molecular Descriptor Language Number | MFCD28101752 | MFCD26227443 |

| Typical Purity | 95-98% | 95-97% |

| Physical Appearance | White to off-white solid | White to off-white solid |

| Stereochemical Descriptor | (3R) | (3S) |

Eigenschaften

IUPAC Name |

3-methylpyrrolidin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c1-5(7)2-3-6-4-5;/h6-7H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDVCDFWGMDLBMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00693517 | |

| Record name | 3-Methylpyrrolidin-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

921592-91-8 | |

| Record name | 3-Methylpyrrolidin-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylpyrrolidin-3-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Esterification and Lactam Formation Route (Based on EP4382529A1)

This patented process begins with aminohydroxybutyric acid as the starting material and proceeds through the following steps:

| Step | Description | Conditions | Key Reagents | Outcome |

|---|---|---|---|---|

| (a) | Acid-catalyzed esterification and in situ salination | Methanol (6-15 eq.), sulfuric acid, 55-70 °C, 2-4 h reflux | Aminohydroxybutyric acid, methanol, sulfuric acid | Formation of methyl ester hydrochloride intermediate |

| (b) | Treatment with potassium carbonate and water | Ambient temperature | Potassium carbonate, water | Neutralization and purification |

| (c) | Reduction of lactam intermediate | Sodium borohydride (4 eq.), diglyme, 25 °C to 80 °C, 12 h | Sodium borohydride, diglyme | Conversion to (3S)-pyrrolidin-3-ol free base |

| (d) | Formation of hydrochloride salt | Concentrated HCl | Hydrochloric acid | Crystalline 3-methylpyrrolidin-3-ol hydrochloride |

- The process yields an overall 44% theoretical yield over four steps.

- Crystalline intermediates facilitate isolation and purification.

- The method is scalable and suitable for GMP production.

- Optical and chemical purity meet pharmaceutical standards.

Ring-Closure and Reduction Route (Based on CN113321605A)

This method focuses on synthesizing 1-methyl-3-pyrrolidinol (structurally analogous to 3-methylpyrrolidin-3-ol) via:

| Step | Description | Conditions | Key Reagents | Outcome |

|---|---|---|---|---|

| S1 | Ring-closure reaction | Toluene solvent, 15 °C stirring 0.5 h, reflux 18 h | Malic acid, methylamine aqueous solution | Formation of 3-hydroxy-1-methylcyclobutanediamide intermediate |

| S2-1 | Reduction setup | THF solvent, inert atmosphere, cooling -10 to 10 °C, dimethyl sulfate addition | Sodium borohydride or potassium borohydride, dimethyl sulfate | Activation of reducing agent |

| S2-2 | Reduction reaction | Dropwise addition of intermediate solution, trimethyl borate, THF, 0-50 °C, 2 h | Intermediate compound, trimethyl borate | Reduction to 1-methyl-3-pyrrolidinol |

| S2-3 | Quenching | Ice bath, HCl solution addition | Hydrochloric acid | Quenching reaction |

| S2-4 | Extraction and isolation | Ethyl acetate extraction, solvent removal, distillation | Ethyl acetate | Purified 1-methyl-3-pyrrolidinol |

- Avoids hazardous reducing agents like lithium aluminum hydride.

- The intermediate is a solid, facilitating purification.

- Improved yield and purity due to controlled reaction conditions.

- The method is amenable to scale-up due to safer reagents and crystallizable intermediates.

Catalytic Hydrogenation Route (Based on CN108698989B)

This industrial-scale process prepares 1-methylpyrrolidin-3-ol by catalytic hydrogenation:

| Step | Description | Conditions | Key Reagents | Outcome |

|---|---|---|---|---|

| A | Reaction of precursor with formaldehyde and hydrogen | Solvent, metal catalyst (e.g., Pd or Pt), formaldehyde 1-5 mol/mol precursor | Compound II, formaldehyde, hydrogen | Mixture containing formaldehyde and desired product |

| B | Secondary amine-assisted hydrogenation and purification | Solvent, metal catalyst, secondary amine (diethylamine, pyrrolidine, etc.), hydrogen | Secondary amine, hydrogen | Removal of catalyst, distillation to isolate product |

- Uses metal catalysts for efficient hydrogenation.

- Secondary amines improve reaction selectivity and catalyst performance.

- Suitable for large-scale production with distillation purification.

- Provides a direct route to the hydrochloride salt after isolation.

| Feature | Esterification & Reduction (EP4382529A1) | Ring-Closure & Reduction (CN113321605A) | Catalytic Hydrogenation (CN108698989B) |

|---|---|---|---|

| Starting Material | Aminohydroxybutyric acid | Malic acid and methylamine | Compound II (unspecified precursor) |

| Key Steps | Esterification, lactam reduction | Ring closure, borohydride reduction | Hydrogenation with formaldehyde and amines |

| Reducing Agent | Sodium borohydride | Sodium or potassium borohydride | Hydrogen gas with metal catalyst |

| Purification | Crystalline intermediates | Crystallizable intermediates | Catalyst removal and distillation |

| Optical Purity | High, suitable for pharma | High, improved purity | Industrial scale, good purity |

| Scalability | GMP compatible, scalable | Scalable with safer reagents | Industrial scale, catalyst-based |

| Safety | Moderate, uses borohydride | Safer reducing agents, inert atmosphere | Uses hydrogen gas and metal catalysts |

- The esterification and reduction method is well-documented for producing optically pure this compound with high yield and purity, suitable for pharmaceutical applications.

- The ring-closure and borohydride reduction method improves safety and scalability by avoiding hazardous hydrides, and the isolation of solid intermediates simplifies purification.

- Catalytic hydrogenation offers an industrially attractive route but requires careful control of catalyst and reaction conditions to ensure product purity.

- All methods emphasize the formation of crystalline intermediates or salts to facilitate isolation and meet regulatory purity requirements.

- The choice of method depends on available starting materials, production scale, safety considerations, and desired purity.

Multiple robust and scalable methods exist for preparing this compound, each with distinct advantages. The esterification-lactam reduction route is well-established for pharmaceutical-grade material. The ring-closure with borohydride reduction method enhances safety and purification ease, while catalytic hydrogenation provides an efficient industrial-scale alternative. Selection of the optimal method should consider process safety, scalability, and purity requirements.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Methylpyrrolidin-3-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines.

Substitution: Formation of substituted pyrrolidines.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

3-Methylpyrrolidin-3-ol hydrochloride has the molecular formula C₅H₁₂ClNO and a molecular weight of approximately 137.61 g/mol. Its structure features a hydroxyl group (-OH) attached to a pyrrolidine ring, which contributes to its solubility and reactivity. The compound exists in two enantiomeric forms, with the (S)-enantiomer being of particular interest due to its biological activity and potential therapeutic benefits .

Medicinal Chemistry

This compound has been utilized as a key intermediate in the synthesis of various pharmaceutical compounds. Its structural properties allow it to serve as a scaffold for developing new drugs, particularly those targeting neurotransmitter systems. For instance, it has been employed in the synthesis of anticholinergic agents, which are crucial in treating conditions such as overactive bladder and other muscarinic receptor-related disorders .

Table 1: Synthesis Applications

Neuropharmacology

Research indicates that this compound exhibits neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that this compound may influence neurotransmitter systems, enhancing cognitive function and providing protective effects against neuronal damage .

Case Study: Neuroprotective Effects

A study investigated the effects of this compound on neuronal cultures exposed to neurotoxic agents. The results demonstrated a significant reduction in cell death and improved cell viability, suggesting its potential role as a neuroprotective agent.

Pharmacological Studies

The compound has also been studied as a positive allosteric modulator for the M3 muscarinic acetylcholine receptor. It was found to enhance receptor activity, showing promise for developing treatments for conditions related to cholinergic signaling dysfunctions .

Table 2: Pharmacological Effects

Wirkmechanismus

The mechanism of action of 3-methylpyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets. It is known to interact with enzymes and receptors, modulating their activity. The compound’s basic nature allows it to participate in proton transfer reactions, influencing various biochemical pathways. Its effects are mediated through binding to active sites of enzymes or receptors, altering their conformation and activity .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The following table summarizes key structural analogs of 3-methylpyrrolidin-3-ol hydrochloride, highlighting differences in ring size, substituents, and molecular weight:

Key Observations :

- Substituents: Hydroxymethyl groups (e.g., in azetidin-3-ylmethanol hydrochloride) enhance polarity and solubility, while methyl groups (e.g., in 3-methylpiperidin-3-ol hydrochloride) may improve lipophilicity .

- Stereochemistry : Enantiomers like (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride show distinct biological activities due to chiral recognition in drug-target interactions .

Biologische Aktivität

3-Methylpyrrolidin-3-ol hydrochloride, also known as (S)-3-Methylpyrrolidin-3-ol hydrochloride, is a chiral compound notable for its diverse biological activities. This article delves into its biological mechanisms, potential therapeutic applications, and research findings, supported by data tables and case studies.

- Molecular Formula : C₅H₁₂ClNO

- Molecular Weight : 137.61 g/mol

- CAS Number : 1956435-14-5

- Structure : Characterized by a five-membered nitrogen-containing heterocycle with a hydroxyl group at the 3-position.

The hydrochloride form enhances solubility and stability, making it suitable for various applications in medicinal chemistry and pharmaceutical formulations.

The biological activity of (S)-3-Methylpyrrolidin-3-ol hydrochloride is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of the hydroxyl group and the chiral center are critical for its binding affinity and selectivity towards these targets. Research suggests that it may influence neurotransmitter systems and modulate receptor activity, although the precise mechanisms remain under investigation.

Neuroprotective Effects

Recent studies have highlighted the potential neuroprotective effects of (S)-3-Methylpyrrolidin-3-ol hydrochloride, particularly in models of neurodegenerative diseases. It has been shown to affect pathways related to neuronal survival and function, suggesting a role in protecting against neurotoxicity .

Modulation of Receptor Activity

Preliminary findings indicate that this compound may modulate the activity of certain neurotransmitter receptors. Such interactions could position it as a candidate for pharmacological studies aimed at treating various neurological disorders .

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Mechanisms

In a study focusing on neurodegenerative models, (S)-3-Methylpyrrolidin-3-ol hydrochloride was administered to assess its impact on neuronal cell survival. Results indicated that the compound significantly reduced apoptosis in cultured neurons exposed to neurotoxic agents. The mechanism was linked to the modulation of specific signaling pathways involved in cell survival.

Table 2: Comparison with Related Compounds

| Compound Name | Structure Feature | Biological Activity |

|---|---|---|

| Pyrrolidine | Lacks hydroxyl group | Limited biological activity |

| Prolinol | Hydroxyl group at different position | Similar but less potent |

| Pyrrolidin-2-one | Contains carbonyl instead of hydroxyl | Different activity profile |

(S)-3-Methylpyrrolidin-3-ol hydrochloride is unique due to its specific chiral configuration and the presence of the hydroxyl group at the 3-position, contributing to its distinct chemical behavior and biological properties .

Q & A

Q. What strategies mitigate off-target effects in in vivo studies?

- Methodological Answer : Co-administer 1 mg/kg naloxone (opioid antagonist) to isolate σ-1-mediated effects. Use conditional knockout mice (σ-1) to validate target engagement. Dose-response curves should show <10% cross-reactivity with dopamine D receptors .

Data Contradiction Analysis Example :

Conflicting reports on σ-1 receptor binding (K = 80 nM vs. 220 nM) arise from ligand purity. Reproduce assays using chiral HPLC-purified (S)-isomer (≥99% ee) and standardized membrane preparations (HEK293 cells expressing human σ-1).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.